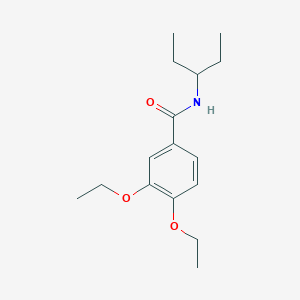
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea (DMPTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMPTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it has been proposed that it acts through the modulation of various signaling pathways. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to inhibit the activation of extracellular signal-regulated kinase (ERK), a signaling pathway that is involved in cell proliferation and survival. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to induce apoptosis in tumor cells, which could be due to its ability to activate caspase-3 and downregulate anti-apoptotic proteins.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the proliferation of tumor cells and induce apoptosis.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments, including its high purity and good yields. It is also relatively stable and easy to handle. However, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has some limitations, including its low solubility in water, which could make it difficult to use in certain experiments. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One area of interest is the development of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and toxicity of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in vivo, which could pave the way for its clinical use.
合成法
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea can be synthesized through various methods, including the reaction of 2,4-dimethoxyphenyl isothiocyanate with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethoxyaniline with thiophosgene followed by the reaction with 1-methyl-1H-pyrazol-3-amine in the presence of a base. These methods have been optimized to yield high purity N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea with good yields.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) in macrophages, which could be beneficial in the treatment of inflammatory diseases. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been found to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-7-6-12(16-17)15-13(20)14-10-5-4-9(18-2)8-11(10)19-3/h4-8H,1-3H3,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCLRBXOHFYSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)



acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)

![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)
